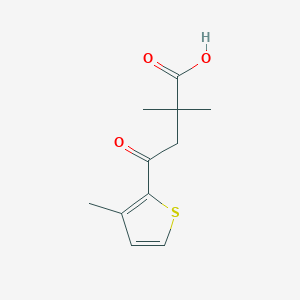

2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid

Übersicht

Beschreibung

2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid is an organic compound that belongs to the class of thienyl-substituted butyric acids. This compound is characterized by the presence of a thienyl ring, which is a sulfur-containing heterocycle, attached to a butyric acid backbone. The compound’s structure includes two methyl groups at the second carbon and a ketone group at the fourth carbon, contributing to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and 2,2-dimethyl-4-oxobutyric acid.

Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction, where 3-methylthiophene undergoes acylation with an acyl chloride derivative of 2,2-dimethyl-4-oxobutyric acid in the presence of a Lewis acid catalyst like aluminum chloride.

Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,2-dimethyl-4-(3-methyl-2-thienyl)-4-hydroxybutyric acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-hydroxybutyric acid.

Substitution: Various substituted thienyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antioxidant Properties

Research has indicated that compounds similar to 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid exhibit significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the antioxidant capacity of these compounds, demonstrating their potential as therapeutic agents against oxidative damage .

1.2 Anti-inflammatory Effects

The thienyl moiety in the compound enhances its interaction with biological systems, suggesting potential anti-inflammatory properties. In vitro studies have shown that similar structures can inhibit pro-inflammatory cytokines, making them candidates for further development in treating inflammatory diseases .

1.3 Drug Development

The unique structure of this compound positions it as a scaffold for synthesizing new pharmacologically active compounds. Its derivatives could be explored for their efficacy against various diseases, including cancer and neurodegenerative disorders .

Agricultural Applications

2.1 Pesticide Development

The compound's thienyl group is known for its biological activity, which can be leveraged in developing new agrochemicals. Research into thienyl derivatives has shown promise in enhancing the efficacy of pesticides by improving their stability and bioactivity against pests while minimizing environmental impact .

2.2 Plant Growth Regulators

Compounds with similar structures have been investigated for their role as plant growth regulators. They can influence plant growth processes such as root development and flowering, providing a potential avenue for agricultural enhancement through regulated growth responses .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance applications .

3.2 Photovoltaic Applications

Research into organic photovoltaic materials has identified thienyl compounds as promising candidates due to their electronic properties. The integration of this compound into photovoltaic cells could improve light absorption and charge transport efficiency .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid involves its interaction with molecular targets and pathways in biological systems. The compound’s thienyl ring and ketone group play crucial roles in its reactivity and binding affinity. Specific molecular targets may include enzymes, receptors, and other proteins involved in metabolic and signaling pathways. The exact mechanism of action can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2-Dimethyl-4-oxobutyric acid: Lacks the thienyl ring, resulting in different chemical and biological properties.

3-Methylthiophene: Contains the thienyl ring but lacks the butyric acid backbone.

2,2-Dimethyl-4-(2-thienyl)-4-oxobutyric acid: Similar structure but with a different substitution pattern on the thienyl ring.

Uniqueness

2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid is unique due to the specific substitution pattern on the thienyl ring and the presence of both the ketone and carboxylic acid functional groups

Biologische Aktivität

2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid (DMTOBA) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis of DMTOBA

The synthesis of DMTOBA commonly involves Friedel-Crafts acylation , where 3-methylthiophene reacts with an acyl chloride derivative of 2,2-dimethyl-4-oxobutyric acid in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is conducted in an anhydrous solvent such as dichloromethane at controlled low temperatures to optimize yield and purity .

Key Reaction Steps:

- Starting Materials :

- 3-Methylthiophene

- 2,2-Dimethyl-4-oxobutyric acid

- Catalyst : Aluminum chloride

- Solvent : Dichloromethane

Biological Activity Overview

DMTOBA has been investigated for various biological activities, including:

- Antimicrobial Properties : Exhibits activity against several bacterial strains.

- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers in vitro and in vivo.

- Potential Therapeutic Applications : Explored for use in developing new pharmaceuticals targeting various diseases.

The biological activity of DMTOBA is attributed to its interaction with specific molecular targets within biological systems. The thienyl ring and ketone group are crucial for its reactivity and binding affinity to enzymes, receptors, and proteins involved in metabolic pathways.

Target Pathways:

- Enzymatic Inhibition : DMTOBA may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : Potential modulation of receptors associated with pain and inflammation responses .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduced TNF-α levels in animal models | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Detailed Research Findings

-

Antimicrobial Activity :

- A study demonstrated that DMTOBA exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be effective at low concentrations, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Effects :

- Cytotoxicity Studies :

Eigenschaften

IUPAC Name |

2,2-dimethyl-4-(3-methylthiophen-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-7-4-5-15-9(7)8(12)6-11(2,3)10(13)14/h4-5H,6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJWHQYBCLUNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601250060 | |

| Record name | α,α,3-Trimethyl-γ-oxo-2-thiophenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951893-92-8 | |

| Record name | α,α,3-Trimethyl-γ-oxo-2-thiophenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α,3-Trimethyl-γ-oxo-2-thiophenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.